molecular formula C12H21NO4 B8015077 (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

Cat. No.: B8015077
M. Wt: 243.30 g/mol
InChI Key: XIWUKCHYUNMNFR-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid has several applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protected amino acid.

    Biology: The compound is used in the study of protein structure and function.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Similar structure but lacks the double bond.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-yn-1-ol: Contains an alkyne group instead of an alkene.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is unique due to the presence of both the Boc-protected amino group and the alkene functionality. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUKCHYUNMNFR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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